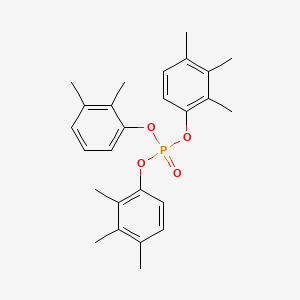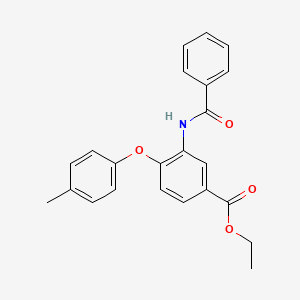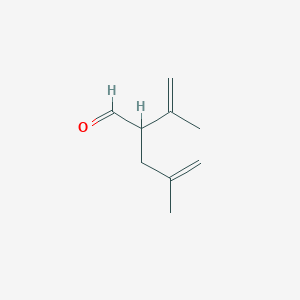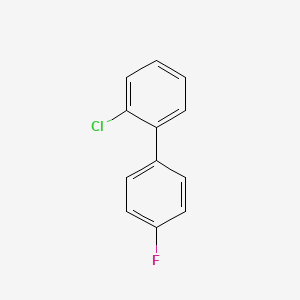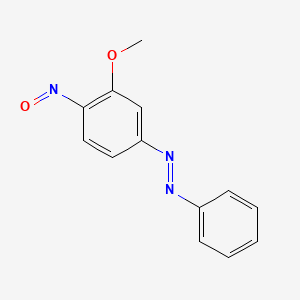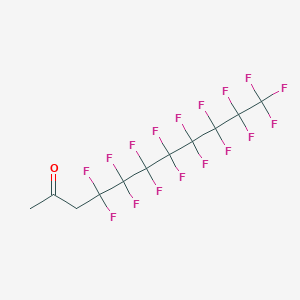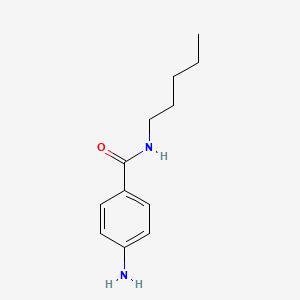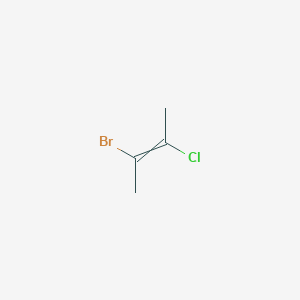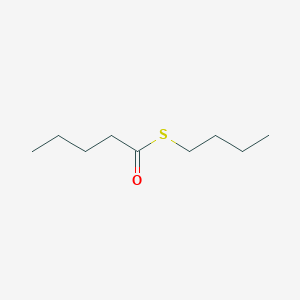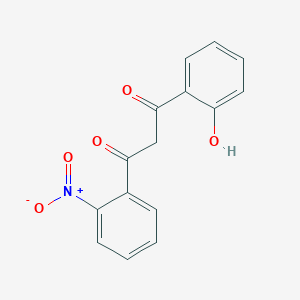![molecular formula C10H8O2 B14419075 Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate CAS No. 86031-44-9](/img/structure/B14419075.png)
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[420]octa-1,3,5,7-tetraene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of terminal aryl alkynes with a rhodium (I) complex catalyst. This reaction proceeds through a sequence of head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . The reaction conditions often include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides.
Aplicaciones Científicas De Investigación
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carboxylate group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate is unique due to its specific functionalization at the carboxylate position. This functional group imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the carboxylate group also enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86031-44-9 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-2-carboxylate |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)9-4-2-3-7-5-6-8(7)9/h2-6H,1H3 |
Clave InChI |
NEYFNPZFKZZMNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


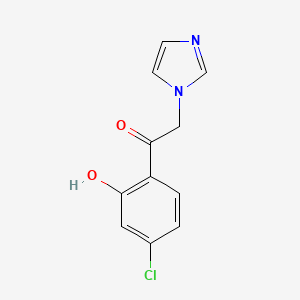
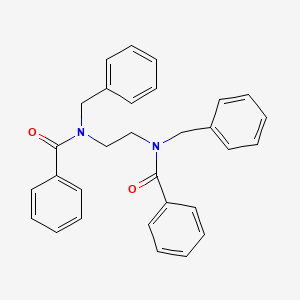
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
